molecular formula C19H34ClNO B5136871 N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride

N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride

Cat. No.: B5136871
M. Wt: 327.9 g/mol
InChI Key: FERDFRRRGSIBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride, also known as Buphenyl, is a chemical compound that has been used in scientific research for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and alcohol.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is not fully understood. It is believed to work by increasing the excretion of nitrogen in the form of urea, which helps to reduce ammonia levels in the body. It may also have antioxidant and anti-inflammatory properties that could be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce ammonia levels in patients with urea cycle disorders. It has also been shown to have antioxidant and anti-inflammatory effects that could be beneficial in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and alcohol, which makes it easy to work with in aqueous solutions. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing new synthesis methods for the compound that could improve its purity and yield.

Synthesis Methods

The synthesis of N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of 4-tert-butyl-2-methylphenol with butylamine in the presence of hydrochloric acid. The reaction is carried out at a temperature of 50-60°C for several hours. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

N-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride has been used in scientific research for its potential therapeutic effects. It has been studied for its ability to reduce ammonia levels in patients with urea cycle disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Properties

IUPAC Name

N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO.ClH/c1-6-7-12-20-13-8-9-14-21-18-11-10-16(2)15-17(18)19(3,4)5;/h10-11,15,20H,6-9,12-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDFRRRGSIBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=C(C=C1)C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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